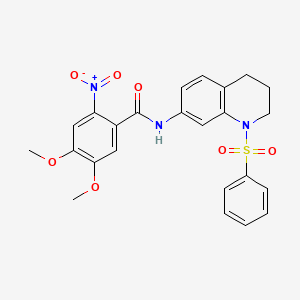

4,5-dimethoxy-2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a phenylsulfonyl group at the 1-position. The benzamide moiety is further modified with 4,5-dimethoxy and 2-nitro substituents. Its synthesis likely involves multi-step reactions, including sulfonylation of tetrahydroquinoline, Friedel-Crafts acylation (for benzamide formation), and subsequent nitration/methoxylation. Key structural attributes include:

- Phenylsulfonyl group: Enhances metabolic stability and modulates electron density.

- Nitro and methoxy groups: Influence electronic properties (e.g., nitro as a strong electron-withdrawing group, methoxy as electron-donating).

- Tetrahydroquinoline scaffold: Provides a rigid, planar structure conducive to receptor binding.

Spectral characterization would involve ¹H/¹³C-NMR to confirm substitution patterns and IR for functional group identification (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O7S/c1-33-22-14-19(21(27(29)30)15-23(22)34-2)24(28)25-17-11-10-16-7-6-12-26(20(16)13-17)35(31,32)18-8-4-3-5-9-18/h3-5,8-11,13-15H,6-7,12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISXZAIDVAYHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring.

Methoxylation: Substitution of hydrogen atoms with methoxy groups.

Amidation: Formation of the benzamide structure.

Sulfonylation: Introduction of the phenylsulfonyl group.

Cyclization: Formation of the tetrahydroquinoline ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, and appropriate catalysts for amidation and sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups may play a role in its biological activity, potentially interacting with enzymes or receptors in the body. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues from Literature

Table 1: Structural Comparison of Key Analogues

Key Observations :

Divergences :

- The target compound’s nitration/methoxylation introduces polar substituents absent in triazoles [7–9], which prioritize halogenation .

- Patent compounds employ modern coupling strategies (e.g., Suzuki), whereas the target compound’s synthesis relies on classical electrophilic substitutions.

Spectral and Electronic Properties

Table 3: IR and NMR Data Comparison

Electronic Effects :

- Methoxy groups may enhance solubility relative to halogenated analogues.

Pharmacological Potential (Inferred)

While direct data for the target compound is unavailable, structural parallels suggest possible applications:

- Triazoles [7–9] : Exhibit antimicrobial activity due to sulfonyl and triazole moieties .

- Patent Compounds : Target kinases or GPCRs (implied by benzothiazole/acid groups).

- Target Compound : Nitro groups are common in antiparasitic agents (e.g., metronidazole), while methoxy groups are seen in CNS-targeting drugs.

Biological Activity

4,5-Dimethoxy-2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethoxy group and a nitro substituent on a benzamide backbone, along with a phenylsulfonyl group attached to a tetrahydroquinoline moiety. The structural formula can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₅S

- Molecular Weight : 398.43 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures may exhibit potent anticancer properties. For instance, derivatives of the nitrophenyl and sulfonamide groups have been shown to inhibit tubulin polymerization, which is critical for cancer cell division.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 0.15 | Inhibition of tubulin polymerization |

| Compound B | HeLa (Cervical Cancer) | 0.21 | Induction of apoptosis |

| 4,5-Dimethoxy-2-nitro... | TBD | TBD | TBD |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes involved in cancer metabolism.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction : Evidence suggests that these compounds may trigger programmed cell death in cancer cells.

Study 1: In Vitro Analysis

A study focused on the cytotoxic effects of related nitrophenyl compounds demonstrated significant inhibition of cancer cell proliferation. The results indicated that modifications to the sulfonamide group could enhance activity against specific cancer types.

Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of related compounds revealed that the presence of electron-donating groups on the phenyl ring significantly increased anticancer potency. This highlights the importance of functional group positioning in optimizing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.